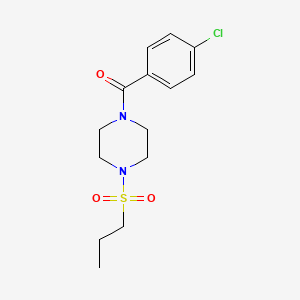
5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as DMDO and is a type of oxadiazole, which is a class of compounds that have been extensively studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of DMDO is not well understood. However, it is believed that DMDO exerts its biological activity by interacting with cellular targets such as enzymes and receptors. DMDO may also affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
DMDO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDO has anticancer, antimicrobial, and antiviral activities. DMDO has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMDO has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. DMDO is also a mild and selective oxidizing agent that can be used in place of harsher oxidants. However, DMDO has some limitations, including its low solubility in water and its potential toxicity.
List of
Orientations Futures
1. Investigation of the mechanism of action of DMDO
2. Synthesis of novel DMDO derivatives with improved biological activity
3. Study of the pharmacokinetics and pharmacodynamics of DMDO in animal models
4. Development of DMDO-based materials for organic electronics and optoelectronics
5. Investigation of the potential use of DMDO in drug delivery systems.
Méthodes De Synthèse
The synthesis of DMDO involves the reaction of 2,4-dimethoxybenzohydrazide and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DMDO. The yield of DMDO can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
DMDO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DMDO has been investigated for its anticancer, antimicrobial, and antiviral activities. DMDO has also been used as a building block for the synthesis of other biologically active compounds.
In organic synthesis, DMDO has been used as a reagent for the oxidation of alcohols and amines. DMDO is a mild and selective oxidizing agent that can be used in place of harsher oxidants such as chromic acid and permanganate. DMDO has also been used in the synthesis of heterocyclic compounds.
In materials science, DMDO has been studied for its potential applications in organic electronics and optoelectronics. DMDO has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties.
Propriétés
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-12-6-7-13(15(10-12)23-3)18-19-17(20-25-18)11-5-8-14(22-2)16(9-11)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJBMPQBUCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)



![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)
![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)